molecular formula C₈H₁₂N₄O₄ B1156716 2-Deoxy-D-α-ribopyranosyl-5-azacytosine

2-Deoxy-D-α-ribopyranosyl-5-azacytosine

Cat. No.: B1156716
M. Wt: 228.21
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Nucleoside Analog Chemistry

Nucleoside analog chemistry is a cornerstone of medicinal chemistry, focusing on the synthesis and study of compounds that mimic natural nucleosides—the fundamental building blocks of DNA and RNA. nih.govnih.gov These analogs are typically designed by modifying the structure of native nucleosides in one of two primary ways: alteration of the heterocyclic base (the purine (B94841) or pyrimidine) or modification of the sugar (ribose or deoxyribose) moiety. nih.gov The goal of these modifications is to create molecules that can interfere with cellular processes, such as nucleic acid synthesis or enzymatic pathways, making them potent antiviral and anticancer agents. nih.govnih.gov

The 5-azacytosine (B16484) nucleosides are a prominent class of such analogs, where a nitrogen atom replaces the carbon atom at position 5 of the cytosine ring. researchgate.net This seemingly minor change results in significant chemical and biological differences from the natural nucleoside, cytidine (B196190). The resulting compounds, including 5-azacytidine (B1684299) and its deoxy derivative, 2'-deoxy-5-azacytidine, are known for their ability to inhibit DNA methyltransferases, enzymes that play a crucial role in gene silencing. nih.gov This mechanism is central to their use in cancer therapy. nih.gov While 2'-deoxy-5-azacytidine (a general name for the compound) is incorporated directly into DNA, the ribose version, 5-azacytidine, must first be converted to its deoxy form by ribonucleotide reductase to become a substrate for DNA incorporation. dtu.dk The focus of research often lies on these 2'-deoxy versions due to their more direct route of incorporation into DNA. dtu.dk

Isomeric Relationship and Significance in 5-Azacytosine Nucleoside Analogs

A critical aspect of nucleoside chemistry is stereoisomerism at the anomeric carbon (C1') of the sugar ring. This carbon becomes a new chiral center upon ring formation, leading to two distinct stereoisomers known as anomers. ttu.ee In the β-anomer, the nucleobase is on the same side of the sugar ring as the CH₂OH group (trans-configuration relative to the C2' hydroxyl in ribose), which is the configuration found in naturally occurring nucleic acids. ttu.eeresearchgate.net Conversely, in the α-anomer, the nucleobase is on the opposite side. ttu.ee

2-Deoxy-D-α-ribopyranosyl-5-azacytosine, also referred to as α-DAC, is the α-anomer of the potent hypomethylating agent 2'-deoxy-5-azacytidine (Decitabine, or β-DAC). nih.govnih.gov The synthesis of 2'-deoxy-5-azacytidine often yields a mixture of both the α and β anomers, which can be separated chromatographically. nih.gov While the β-anomer has been more extensively developed for therapeutic use, comparative studies of the α-anomer are significant for several reasons. They help elucidate the steric and conformational requirements for enzyme recognition and biological activity.

Research indicates that the two anomers possess distinct biological profiles. For instance, the α-anomer of 5-aza-2'-deoxycytidine has been shown to inhibit cell growth in L1210 mouse leukemic cells. nih.gov Interestingly, it is proposed that the activity of the α-anomer might be partly due to its conversion (anomerization) to the β-anomer in aqueous solutions. nih.govnih.gov However, other studies have identified distinct cellular effects. A comparative study in HL-60 leukemia cells found that while both anomers can act as DNA methylation inhibitors, they affect the expression of the human telomerase reverse transcriptase (hTERT) gene differently. nih.gov The α-anomer induced a down-regulation of hTERT expression at low micromolar concentrations, whereas the more cytotoxic β-anomer caused an initial up-regulation followed by a reduction at much lower concentrations. nih.gov

These differences highlight the profound impact of stereochemistry at the anomeric center on the biological and pharmacological properties of 5-azacytosine nucleoside analogs.

Interactive Data Table: Comparative Effects of 5-Aza-2'-deoxycytidine Anomers

Featureα-anomer (α-DAC)β-anomer (Decitabine, β-DAC)Reference(s)
Common Name α-2'-deoxy-5-azacytidineDecitabine (B1684300) nih.govnih.gov
Anomeric Configuration Alpha (α)Beta (β) ttu.eenih.gov
Effect on hTERT Expression (HL-60 cells) Down-regulation at 0.05-50 µMTransient up-regulation, then reduction at concentrations >10x below its GIC50 nih.gov
Cytotoxicity Less cytotoxicMore cytotoxic nih.govnih.gov
In Vivo Activity (L1210 Leukemia) Active, increased life span of micePotent antileukemic properties nih.govnih.gov
Stability Can anomerize to the β-anomer in aqueous solutionSubject to chemical decomposition nih.govnih.gov

An in-depth examination of the synthetic methodologies and chemical derivatization of this compound reveals a complex and evolving field of medicinal chemistry. This article delves into the specific techniques for its stereoselective synthesis, the foundational precursor chemistry, the creation of related analogs, and various strategies for its chemical modification.

Properties

Molecular Formula

C₈H₁₂N₄O₄

Molecular Weight

228.21

Synonyms

4-Amino-1-(2-deoxy-α-D-erythro-pentopyranosyl)-1,3,5-triazin-2(1H)-one

Origin of Product

United States

Molecular Mechanisms of Action of 2 Deoxy D α Ribopyranosyl 5 Azacytosine

DNA Methyltransferase Inhibition and Epigenetic Modulation

A primary mechanism of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine is its role as a hypomethylating agent, which reverses aberrant DNA methylation patterns often seen in cancer. patsnap.comssu.ac.ir This is achieved through its direct interaction with and inhibition of DNA methyltransferase enzymes. nih.govwikipedia.org

This compound functions as a mechanism-based inhibitor of DNA methyltransferases (DNMTs). patsnap.com After being incorporated into DNA, it serves as a target for DNMTs. patsnap.comoup.com The enzyme attempts to transfer a methyl group to the 5-position of the azacytosine ring. patsnap.com However, the presence of a nitrogen atom at this position, instead of a carbon, prevents the completion of the methylation reaction. patsnap.comoup.com This results in the formation of a stable, covalent adduct between the DNMT enzyme and the DNA strand containing the incorporated drug. wikipedia.orgnih.govnih.gov This "trapping" of the enzyme effectively depletes the cell of active DNMTs, leading to their degradation. wikipedia.orgnih.gov The cytotoxic effects of the compound are thought to be directly mediated by this covalent binding of DNMT to the substituted DNA. nih.gov

For this compound to exert its effects, it must first be incorporated into the cellular genome. wikipedia.orgnih.gov This incorporation is a critical step in its mode of action. nih.govnih.gov Once integrated into the DNA strand, the azacytosine base becomes a substrate for DNMTs during DNA replication. oup.comnih.gov The resulting covalent trapping of DNMTs on the DNA is recognized by the cell as a form of DNA damage, which can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis. patsnap.com This process of DNMT depletion is a primary cause of the subsequent hypomethylation of DNA. oup.com The formation of these DNMT-DNA adducts can also lead to stalled replication forks and has been associated with the induction of gamma-H2AX, a marker for DNA damage. nih.govoup.com

The sequestration and subsequent degradation of DNMTs lead to a significant, genome-wide reduction in DNA methylation levels, a state known as global hypomethylation. oup.comresearchgate.netnih.gov This process occurs in a replication-dependent manner; as cells divide, the newly synthesized DNA strands are not methylated to the same extent as the parent strands due to the lack of functional DNMTs. wikipedia.orgnih.gov This results in a passive demethylation of the genome. wikipedia.org Studies have shown a steady decline in methylation levels following treatment with the compound. oup.com This widespread demethylation can lead to the reactivation of tumor suppressor genes that were previously silenced by hypermethylation, a common event in carcinogenesis. wikipedia.orgnih.gov The reactivation of these genes can, in turn, induce cellular differentiation, reduce proliferation, and promote apoptosis. nih.gov

Interference with Nucleic Acid Metabolism

Beyond its direct effects on DNA methylation, this compound also interferes with the normal metabolic pathways of nucleic acids. nih.govnih.gov This interference begins with its cellular uptake and metabolic activation.

This compound, a nucleoside analog, enters cells via nucleoside-specific transport mechanisms. nih.gov Intracellularly, it undergoes metabolic activation through a series of phosphorylation steps. pom.go.idresearchgate.net The initial and rate-limiting step is the conversion to its monophosphate form, 5-aza-2'-deoxycytidine 5'-monophosphate, a reaction catalyzed by the enzyme deoxycytidine kinase. nih.govnih.govresearchgate.net Further phosphorylation leads to the formation of the active triphosphate metabolite, 2'-deoxy-5-azacytidine triphosphate (5-AZA-dCTP). nih.govssu.ac.irpom.go.id This active form can then be incorporated into DNA. pom.go.id The primary route of inactivation and metabolism is through deamination by the enzyme cytidine (B196190) deaminase, which is found in various tissues, including the liver and intestinal epithelium. nih.govpom.go.id

Below is an interactive table summarizing the key enzymes involved in the metabolism of this compound.

The activated triphosphate form, 5-AZA-dCTP, competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into newly synthesizing DNA strands during the S-phase of the cell cycle. nih.govpatsnap.comssu.ac.ir DNA polymerase enzymes catalyze this incorporation. pom.go.idnih.gov Studies have shown that 5-AZA-dCTP is a good substrate for DNA polymerase alpha, with a Km value comparable to that of the natural substrate, dCTP. nih.govnih.gov Once incorporated, it follows the Watson-Crick base pairing rules. nih.gov The integration of this analog into the DNA is the prerequisite for the subsequent trapping of DNA methyltransferases and the induction of hypomethylation. nih.govnih.gov The antineoplastic action of this compound is therefore intrinsically linked to its successful integration into the DNA during replication. nih.gov

Below is an interactive table summarizing the key molecules in the DNA synthesis interference pathway.

Photophysical and Excited-State Dynamics of 5-Azacytosine (B16484) Nucleosides

The photophysical and excited-state properties of 5-azacytosine (5-AC) and its nucleoside derivatives have been the subject of detailed investigation to understand their behavior upon absorption of UV light. These studies reveal a complex and ultrafast relaxation dynamic that distinguishes them from canonical nucleobases like cytosine. A key feature of 5-azacytosine is the presence of a low-lying dark singlet excited state of nπ* character (S₁) located energetically below the bright ππ* state (S₂) at the Franck-Condon region. nih.govnih.gov This electronic structure is a primary determinant of its photophysical behavior.

Upon photoexcitation to the bright S₂(ππ) state, 5-azacytosine undergoes rapid deactivation through several competing pathways. The dominant relaxation channel is an efficient radiationless decay back to the ground state (S₀). nih.gov This process is mediated by two accessible conical intersections, which facilitate the population transfer from the initially excited S₂(ππ) state and the lower-lying S₁(nπ*) state to the ground state. nih.gov

Experimental and computational studies have identified distinct decay pathways with different timescales. Femtosecond transient absorption measurements have revealed two primary decay components for 5-AC in solution: an ultrafast component with a lifetime of approximately 1 picosecond (ps) and a slower component with a lifetime in the tens of picoseconds. nih.gov The ultrafast decay is attributed to the rapid internal conversion from the S₂(ππ) state to the S₁(nπ) state, while the longer-lived component is associated with the subsequent decay from the S₁(nπ*) state to the ground state. nih.gov

The photophysical properties are highly sensitive to substitutions on the triazine ring, indicating that the molecular structure plays a crucial role in determining the excited-state dynamics of these nucleic acid analogues. nih.gov

Interactive Data Tables

Table 1: Excited-State Lifetimes of 5-Azacytosine (5-AC) and Related Compounds

CompoundDecay PathwayLifetime (ps)Experimental Method
5-Azacytosine (5-AC) S₂(ππ) → S₁(nπ)~1Femtosecond Transient Absorption
S₁(nπ) → S₀~15-17Femtosecond Transient Absorption
2,4-diamino-1,3,5-triazine (2,4-DT) S₁(ππ) → S₀17Femtosecond Transient Absorption

This table summarizes the key decay lifetimes observed for 5-azacytosine and a related analogue. The data highlights the multi-exponential decay of 5-AC. Data sourced from nih.gov.

Table 2: Key Photophysical Properties of 5-Azacytosine

PropertyObservationConsequence
Excited States Dark S₁(nπ) state below bright S₂(ππ) state. nih.govnih.govUltrafast decay of the initially populated bright state. nih.gov
Primary Deactivation Efficient radiationless decay to the ground state via conical intersections. nih.govHigh photostability.
Fluorescence Quantum Yield Low. nih.govMost energy is dissipated nonradiatively.
Triplet Quantum Yield Low. nih.govIntersystem crossing is an inefficient process.

This table provides a qualitative summary of the significant photophysical characteristics of 5-azacytosine and their implications. Data sourced from nih.govnih.gov.

Cellular and Biochemical Effects of 2 Deoxy D α Ribopyranosyl 5 Azacytosine in Research Models

Effects on Gene Expression and Reactivation of Silenced Genes

The primary mechanism attributed to 2-Deoxy-D-α-ribopyranosyl-5-azacytosine is the induction of DNA demethylation, which leads to the reactivation of previously silenced genes. nih.govnih.gov However, the full scope of its effects on gene expression is more complex. Studies have revealed that the compound can also activate unmethylated genes through alternative pathways. nih.gov A novel mechanism identified involves the degradation of pRb pocket proteins (pRb, p107, and p130) in a proteasome-dependent manner, which contributes to the re-expression of both methylated and unmethylated genes. nih.gov Furthermore, the complete reactivation of silenced genes is a multi-step process that requires not just demethylation but also subsequent chromatin remodeling, specifically the insertion of the histone variant H2A.Z to create nucleosome-depleted regions at gene promoters. nih.gov

Research has identified several specific genes whose expression is altered by treatment with this compound in various cell models. In cancer cell lines, it induces the significant re-expression of methylated tumor suppressor genes such as CDKN2A and RASFF1A, as well as the unmethylated gene CDKN2D. nih.gov In breast tumor cell lines like MDA-MB-231 and UACC 1179, the compound prompts the dose-dependent transcriptional reactivation of the antimetastatic tumor suppressor genes desmocollin 3 (DSC3) and MASPIN. nih.gov

The induction of cellular differentiation pathways is also linked to specific gene activation. For instance, the expression of MyoD, a key myogenic determination gene, is initiated following treatment, leading to muscle differentiation in mouse embryo fibroblasts. nih.gov In C2C12 myoblasts, the compound was found to increase the protein content of the myogenic regulatory factors Myf-5 and MyoD. nih.gov

GeneCell Line/ModelObserved EffectReference
CDKN2AVarious cancer cellsRe-expression nih.gov
RASFF1AVarious cancer cellsRe-expression nih.gov
CDKN2DVarious cancer cellsIncreased expression nih.gov
DSC3MDA-MB-231, UACC 1179Transcriptional reactivation nih.gov
MASPINMDA-MB-231, UACC 1179Transcriptional reactivation nih.gov
MyoDMouse embryo fibroblasts, C2C12Induction/Increased protein content nih.govnih.gov
Myf-5C2C12 myoblastsIncreased protein content nih.gov
PP1γNG108-15 cells, Mouse hippocampusDecreased transcription/expression nih.gov

The influence of this compound extends beyond DNA methylation to the broader epigenetic landscape, including significant crosstalk with histone modifications. The reactivation of the DSC3 and MASPIN genes is closely associated with a marked decrease in di-methylation on histone H3 lysine (B10760008) 9 (H3K9me2) at their promoter regions. nih.gov This is linked to a post-transcriptional reduction in the G9A histone methyltransferase, the enzyme responsible for this specific modification. nih.gov

A separate mechanism involves the degradation of pRb pocket proteins, which in turn alters histone marks. nih.gov This degradation leads to reduced recruitment of the histone methyltransferase SUV39H1 and increased enrichment of the histone demethylases KDM3B and KDM4A. nih.gov The net effect is a reduction in H3K9 di- and tri-methylation, contributing to gene activation. nih.gov Genome-scale studies have further revealed that treatment can reorganize histone modification patterns, causing certain gene classes to switch their primary repressive mark, for example, from H3K27me3 to H3K9me3 and vice versa. nih.gov For gene reactivation to be complete, demethylation must be followed by the insertion of the histone variant H2A.Z by the SRCAP complex, which is essential for establishing a permissive chromatin configuration. nih.gov

Modulation of Cellular Processes in In Vitro Systems

In vitro studies have demonstrated that this compound significantly modulates fundamental cellular processes, including cell cycle progression, differentiation, and proliferation across various cell types.

The compound's effect on the cell cycle is complex and context-dependent. In C2C12 myoblasts, treatment during the proliferation phase led to an increase in the protein levels of Cyclin-D1 and the cyclin-dependent kinase inhibitor p21, suggesting an inhibition of cell proliferation. nih.gov In contrast, studies with synchronized Chinese hamster ovary (CHO) cells showed that when the compound was added in the early G1 phase, the cells proceeded through the first division at a normal rate. nih.gov However, significant delays in entering mitosis and an increase in abnormal divisions were observed at the second mitosis following treatment. nih.gov In a model of normal human hematopoietic differentiation, the expression of the cyclin-dependent kinase inhibitor p15/INK4b was strongly upregulated during myeloid maturation, but its expression was not further altered by the addition of the compound at noncytotoxic concentrations. nih.gov

Cell LineKey Protein/ProcessObserved EffectReference
C2C12 MyoblastsCyclin-D1Increased protein content nih.gov
C2C12 Myoblastsp21Increased protein content nih.gov
CHO CellsMitosisDelay and abnormalities at the second mitosis post-treatment nih.gov
Human Hematopoietic Progenitorsp15/INK4bNo change in expression upon treatment during maturation nih.gov

One of the most notable effects of this compound is its ability to induce cellular differentiation. nih.gov In cultures of mouse embryo fibroblasts, it can trigger differentiation into multiple lineages, including muscle cells, adipocytes, and chondrocytes. nih.gov This process is believed to be initiated by the expression of new genes following changes in DNA methylation patterns. nih.gov

In more specific models, treatment of human CD34+ hematopoietic progenitor cells resulted in a significant increase in lysozyme-positive cells and a modest increase in myeloperoxidase+ and CD15+ cells, all markers of myeloid differentiation. nih.gov Similarly, in C2C12 murine myoblasts, the compound promotes early myogenesis. nih.gov

The compound generally exhibits an inhibitory effect on cell proliferation in various in vitro systems. In human hematopoietic progenitor cells, it caused a significant, dose-dependent decrease in cell growth without a corresponding increase in cytotoxicity. nih.gov A similar reduction in cell division was observed in C2C12 myoblasts. nih.gov In cancer cell lines, treatment inhibited the growth of A(T1)C1-3 hamster fibrosarcoma cells by 40% at a concentration of 0.05 µg/ml. nih.gov Furthermore, a 10µM concentration was shown to inhibit the proliferation of NG108-15 neuroblastoma-glioma hybrid cells. nih.gov

Cell LineObserved EffectReference
Human Hematopoietic Progenitor Cells (CD34+)Dose-dependent decrease in cell growth nih.gov
C2C12 Murine MyoblastsDecrease in cell division nih.gov
A(T1)C1-3 Hamster Fibrosarcoma40% growth inhibition at 0.05 µg/ml nih.gov
NG108-15 CellsProliferation inhibited at 10µM nih.gov

Impact on Cellular Metabolic Pathways

Research has demonstrated that this compound can reprogram cellular lipid and cholesterol homeostasis. In certain cellular models, treatment with its related compound, 5-azacytidine (B1684299), has been shown to disturb subcellular cholesterol balance and impede the activation of sterol regulatory element-binding proteins (SREBPs), which are crucial regulators of lipid metabolism. nih.govnih.gov This interference leads to a reduction in the expression of key genes involved in cholesterol and lipid biosynthesis, such as HMGCR and FASN. nih.gov

One of the notable effects observed is the potent induction of cytosolic lipid droplet formation. nih.gov This is linked to the induced expression of 1-acylglycerol-3-phosphate O-acyltransferase 9 (AGPAT9), which promotes the synthesis of triacylglycerols. nih.gov Furthermore, studies have shown that the compound can induce hypomethylation of the cholesterol 25-hydroxylase (CH25H) gene. nih.gov CH25H is an enzyme that converts cholesterol into 25-hydroxycholesterol (B127956) (25-OHC), a molecule that inhibits SREBPs and regulates the rate-limiting enzyme in de novo cholesterol synthesis. nih.gov

However, the impact on lipid metabolism can be context-dependent. In a study using a specific mouse model of atherosclerosis (Ldlr−/− mice), treatment with this compound did not significantly alter plasma levels of triglycerides, total cholesterol, or cholesterol esters. nih.gov In this model, the compound's beneficial effects on atherosclerosis were attributed to reduced macrophage inflammation rather than a direct alteration of systemic lipid profiles. nih.gov This suggests that the metabolic effects of the compound can vary based on the specific biological system and conditions being studied.

Table 1: Observed Effects on Cholesterol and Lipid Metabolism

Finding Effect of this compound Affected Components/Pathways Cellular/Animal Model Reference
Disturbed Cholesterol Homeostasis Impedes activation of master transcription factors that regulate lipid homeostasis. Sterol Regulatory Element-Binding Proteins (SREBPs) HepG2 cells, Mouse Liver nih.gov
Reduced Gene Expression Potently reduces expression of key genes in cholesterol and lipid metabolism. PCSK9, HMGCR, FASN Various cell lines, Mouse Liver nih.gov
Lipid Droplet Formation Strongly induces the formation of cytosolic neutral lipid droplets. Glycerolipid biosynthesis pathway, AGPAT9 expression HepG2 cells nih.gov
Gene Hypomethylation Induces hypomethylation of the cholesterol 25-hydroxylase gene. CH25H gene, 25-hydroxycholesterol production Myelodysplasia/leukemia cells nih.gov
Atherosclerosis Amelioration Markedly decreases atherosclerosis development without significant changes in plasma lipid profiles. Macrophage inflammation, LXRα and PPARγ1 promoters Ldlr−/− mice nih.gov
Vascular Mineralization Promotes inorganic phosphate-induced mineralization of vascular smooth muscle cells. Alkaline Phosphatase (ALP) expression and activity Human Aortic Smooth Muscle Cells (HASMCs) epa.gov

This compound, as a deoxycytidine analog, directly interferes with the pyrimidine (B1678525) synthesis pathway. For the compound to be active, it must be phosphorylated by deoxycytidine kinase (DCK) to its triphosphate form, 5-aza-dCTP, allowing its incorporation into DNA. nih.govembopress.org This process competes with the natural substrate, deoxycytidine triphosphate (dCTP).

A key point of perturbation is the inhibition of UMP synthase by the related compound 5-azacytidine. nih.gov UMP synthase is a bifunctional enzyme that catalyzes the final two steps of the de novo pyrimidine synthesis pathway, leading to the formation of uridine (B1682114) monophosphate (UMP). nih.gov Inhibition of this enzyme disrupts the production of pyrimidines necessary for DNA and RNA synthesis. Research has shown that the metabolic disturbances caused by 5-azacytidine, including those affecting lipid metabolism, can be completely reversed by the co-addition of UMP or cytidine (B196190), highlighting the central role of pyrimidine pathway disruption. nih.gov

Furthermore, recent studies have revealed another layer of interaction with the pyrimidine pathway. The cytotoxicity of this compound can be mediated by the enzyme dCMP deaminase (DCTD), which converts the compound into 5-aza-dUMP. nih.govembopress.org This suggests a mode of action independent of its incorporation into DNA. The generated 5-aza-dUMP is thought to inhibit thymidylate synthetase (TYMS), an enzyme crucial for the synthesis of thymidine (B127349) nucleotides, which would further disrupt DNA synthesis and repair. nih.govembopress.org The cellular sensitivity to the compound is therefore influenced by the activity of various enzymes within the pyrimidine metabolic and salvage pathways.

Table 2: Interactions with the Pyrimidine Synthesis Pathway

Interaction Point Mechanism/Effect Key Enzymes/Metabolites Involved Consequence Reference
Cellular Uptake and Activation Transported into the cell and phosphorylated to its active triphosphate form. ENT1 (nucleoside transporter), Deoxycytidine Kinase (DCK) Formation of 5-aza-dCTP for DNA incorporation. nih.gov
De Novo Pathway Inhibition Inhibition of UMP synthase disrupts the synthesis of pyrimidines. UMP synthase Depletion of pyrimidine pools; metabolic disturbances. nih.gov
Alternative Cytotoxicity Pathway Conversion to a different cytotoxic metabolite by dCMP deaminase. dCMP deaminase (DCTD) Generation of 5-aza-dUMP, which may inhibit thymidylate synthetase (TYMS). nih.govembopress.org
Competition with Natural Nucleotides Competes with endogenous dCTP for incorporation into DNA. Deoxycytidine triphosphate (dCTP) High levels of dCyd can protect cells from the compound's effects. nih.gov

Comparative Academic Studies of 2 Deoxy D α Ribopyranosyl 5 Azacytosine and Its Analogs

Comparative Hypomethylating Potential Across Nucleoside Analogs

The primary mechanism of action for 5-azacytidine-based nucleoside analogs is the inhibition of DNA methylation, leading to the re-expression of genes silenced by hypermethylation. Research has been conducted to compare the hypomethylating efficacy of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine with its β-anomer, 2'-deoxy-5-azacytidine (Decitabine or DAC), and other analogs.

In contrast, the dihydro-α-anomer, α-DHDAC, did not produce a significant hypomethylating effect in the same genomic DNA analysis. nih.gov These studies underscore that while the anomeric form (α vs. β) of 2'-deoxy-5-azacytidine does not substantially alter its global DNA hypomethylating capability, modifications to the pyrimidine (B1678525) ring, such as saturation in the 5,6 position, can have a more dramatic impact on activity.

Table 1: Comparative Global DNA Hypomethylation by Nucleoside Analogs
CompoundGlobal DNA Methylation Decrease (%)Cell Lines TestedReference
2'-deoxy-5-azacytidine (DAC) (β-anomer)~50-60%CCRF-CEM, HL-60 nih.gov
This compound (α-DAC)~50-60%CCRF-CEM, HL-60 nih.gov
5-azacytidine (B1684299) (AC)~50-60%CCRF-CEM, HL-60 nih.gov
2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC)~50-60%CCRF-CEM, HL-60 nih.gov
α-anomer of 2'-deoxy-5,6-dihydro-5-azacytidine (α-DHDAC)Not SignificantCCRF-CEM, HL-60 nih.gov

Structure-Activity Relationship Studies for Epigenetic Modulation

The epigenetic activity of this compound and its analogs is intrinsically linked to their chemical structure. The key feature is the nitrogen atom at position 5 of the cytosine ring, which is fundamental to their mechanism of action. nih.govnih.gov After incorporation into DNA during replication, these analogs act as suicide inhibitors of DNA methyltransferases. nih.gov

The established mechanism involves the formation of a covalent bond between a cysteine residue in the active site of DNMT and the carbon at position 6 of the azacytosine ring. nih.gov For natural cytosine, this intermediate is resolved by the transfer of a methyl group and subsequent release of the enzyme. However, the presence of nitrogen at position 5 in the aza-analogs makes this covalent complex irreversible, effectively trapping and sequestering the DNMT enzyme. nih.gov This leads to the progressive, passive demethylation of DNA as subsequent rounds of replication occur with depleted active DNMT. nih.gov

Structure-activity relationship (SAR) studies in the broader context of epigenetic modulators highlight the importance of the nucleoside structure for cellular uptake and metabolism. elsevierpure.com The deoxyribose moiety allows for phosphorylation and subsequent incorporation into DNA, which is a prerequisite for its activity as a DNMT inhibitor. nih.gov Therefore, the activity of this compound is a direct consequence of its structural mimicry of 2'-deoxycytidine, combined with the critical substitution at the 5-position of the pyrimidine base that converts it from a substrate to an inhibitor.

Differential Biological Activities of Alpha (α) and Beta (β) Anomers

While the α and β anomers of 2'-deoxy-5-azacytidine exhibit comparable global hypomethylating potential, their broader biological activities show notable differences. The stereochemistry at the anomeric carbon (C1' of the deoxyribose sugar) influences factors such as cytotoxicity and the regulation of specific genes.

A key study compared the effects of the α-anomer (α-5-azadCyd) and the β-anomer (Decitabine) on the expression of human telomerase reverse transcriptase (hTERT), a critical enzyme for cellular immortalization. ashpublications.org The research found that the α-anomer induced a down-regulation of hTERT mRNA expression in HL-60 leukemia cells at low micromolar concentrations. ashpublications.org In contrast, the β-anomer, which was found to be more cytotoxic, initially caused a transient increase in hTERT expression before a subsequent reduction at concentrations significantly below its half maximal growth inhibitory concentration (GIC50). ashpublications.org

This suggests that despite similar primary mechanisms of DNMT inhibition, the two anomers can trigger different downstream cellular responses. The higher cytotoxicity of the β-anomer is a significant differentiating factor in research settings. ashpublications.org The α-anomer's ability to modulate a key cancer-related gene like hTERT with lower associated toxicity presents a distinct biological profile.

Table 2: Differential Activities of α and β Anomers of 2'-deoxy-5-azacytidine
Biological ActivityThis compound (α-anomer)2'-deoxy-5-azacytidine (β-anomer / Decitabine)Reference
Global DNA HypomethylationComparable to β-anomer (~50-60% reduction)Comparable to α-anomer (~50-60% reduction) nih.gov
Effect on hTERT mRNA (HL-60 cells)Down-regulation at low micromolar concentrationsTransient up-regulation followed by reduction ashpublications.org
CytotoxicityLess cytotoxicMore cytotoxic ashpublications.org

Interactions with Other Epigenetic Modulators in Research Settings

In epigenetic research, there is significant interest in combining different classes of modulators to achieve synergistic effects. The combination of DNMT inhibitors, such as 5-azacytidine analogs, with histone deacetylase (HDAC) inhibitors is a well-explored strategy. nih.govnih.govnih.govfrontiersin.org While specific studies focusing on the α-anomer in combination therapies are limited, extensive research on its β-anomer, Decitabine (B1684300), provides a strong basis for understanding these interactions.

Research has shown that combining Decitabine with HDAC inhibitors like panobinostat (B1684620) results in a highly synergistic effect in inhibiting cell growth and inducing apoptosis in lymphoma cell models. nih.govnih.gov This combination leads to increased levels of acetylated histones, an effect enhanced beyond what is seen with either drug alone. nih.gov Mechanistically, the two classes of drugs target interconnected epigenetic pathways. DNMT inhibitors reverse DNA hypermethylation, potentially re-activating silenced tumor suppressor genes, while HDAC inhibitors remodel chromatin into a more open, transcriptionally active state by increasing histone acetylation. nih.gov

Studies combining Decitabine and the HDAC inhibitor valproic acid have also demonstrated synergistic anticancer activity. nih.gov Furthermore, research on colorectal cancer cells showed that combined treatment with Decitabine and an HDAC inhibitor led to over 95% inhibition of cell proliferation and prevented cell cycle progression more effectively than single-agent treatment. nih.gov These combination studies reveal that the gene expression and methylation patterns induced by the combined therapy are often unique, affecting distinct sets of genes and pathways compared to single-drug treatments. ashpublications.org Such findings highlight a research strategy where the hypomethylating action of a compound like this compound could be potentiated by co-administration with an HDAC inhibitor to achieve a more profound reprogramming of the cancer epigenome.

Analytical and Advanced Characterization Methodologies for 2 Deoxy D α Ribopyranosyl 5 Azacytosine

Quantification of DNA Methylation Status

As a nucleoside analog, 2-Deoxy-D-α-ribopyranosyl-5-azacytosine (also known as Decitabine) is incorporated into DNA, where it traps DNA methyltransferases (DNMTs). wikipedia.org This action leads to a reduction in DNA methylation, an epigenetic mark crucial for gene regulation. wikipedia.orgssu.ac.ir Accurately quantifying the changes in global and gene-specific methylation is therefore fundamental to its characterization.

High-Performance Liquid Chromatography (HPLC) for 5-Methyl-2'-deoxycytidine

High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is a robust method for the global quantification of nucleosides from digested DNA. This technique allows for the precise measurement of 5-Methyl-2'-deoxycytidine, the methylated form of deoxycytidine, providing a direct assessment of total DNA methylation levels.

The methodology involves the enzymatic digestion of genomic DNA into individual nucleosides. These are then separated via a chromatography column and detected by a mass spectrometer. A sensitive and reliable LC-MS/MS method has been developed to simultaneously measure the genomic incorporation of this compound and the content of 5-Methyl-2'-deoxycytidine. researchgate.net This approach uses a porous graphite (B72142) column for chromatographic separation and a triple quadrupole mass spectrometer for detection. researchgate.net

Research findings have demonstrated a significant hypomethylating effect of the compound in various cancer cell lines. For instance, treatment of leukemia cell lines with 2.5 μM of the compound for 48 hours resulted in a substantial reduction of global DNA methylation levels. life-science-alliance.org The baseline and post-treatment methylation levels highlight the compound's potent demethylating activity. life-science-alliance.org

Table 1: Global DNA Methylation Levels in Leukemia Cell Lines Before and After Treatment with this compound. life-science-alliance.org
Cell LineBaseline Global DNA Methylation (%)Global DNA Methylation Post-Treatment (% of Pre-Treatment)
Kasumi 14.9857.1
K5622.4362.9
Jurkat4.2563.7
Eol-14.4559.8
THP-14.7955.1

Bisulfite DNA Pyrosequencing

Bisulfite DNA pyrosequencing is a quantitative method used to determine the methylation status of specific CpG sites within a gene's promoter or other regulatory regions. The process begins with the chemical treatment of DNA with sodium bisulfite, which converts unmethylated cytosine residues to uracil (B121893), while methylated cytosines remain unchanged. youtube.comyoutube.com Following PCR amplification, where uracil is replicated as thymine, pyrosequencing is performed. nih.gov This "sequencing-by-synthesis" technique detects the release of pyrophosphate upon nucleotide incorporation, allowing for the quantitative measurement of the C/T ratio at each CpG site, which directly corresponds to the methylation percentage. nih.govtechnologynetworks.com

This method is considered a gold standard for validating methylation sites due to its high accuracy and reproducibility. nih.gov It is particularly useful for analyzing short DNA regions and can provide high-resolution quantitative data on methylation levels. technologynetworks.com Studies have used pyrosequencing to evaluate methylation changes in specific gene promoters, such as the LINE-1 repetitive element, to assess global methylation changes after treatment with this compound. nih.govashpublications.org However, limitations include its reduced throughput for analyzing very long DNA regions and potential sensitivity to sequencing errors in GC-rich areas. nih.gov

Table 2: Comparison of Methylation Analysis Techniques. nih.govnih.gov
TechniquePrincipleAdvantagesLimitations
Bisulfite PyrosequencingQuantitative analysis of C/T ratio after bisulfite conversion and PCR.High accuracy, quantitative, good reproducibility, gold standard for validation. nih.govLimited to shorter DNA regions, can be sensitive to GC content. nih.gov
Methylation-Specific PCR (MSP)Qualitative or semi-quantitative amplification with primers specific for methylated or unmethylated sequences.Simple, rapid, cost-effective, high sensitivity.Primarily qualitative, less precise than pyrosequencing. nih.gov

Methylation-Specific PCR (MSP)

Methylation-Specific PCR (MSP) is a sensitive and rapid technique for assessing the methylation status of specific CpG islands in promoter regions of genes. nih.gov Similar to pyrosequencing, this method relies on the initial treatment of DNA with sodium bisulfite. nih.gov The key feature of MSP is the use of two pairs of PCR primers for the region of interest: one pair is designed to anneal specifically to the sequence derived from a methylated allele, and the other pair anneals to the sequence from an unmethylated allele. nih.gov The presence of a PCR product in the reaction with the "methylated" primers indicates methylation, while a product with the "unmethylated" primers indicates a lack of methylation.

This technique has been instrumental in demonstrating the demethylating effect of this compound on specific tumor suppressor genes. For example, studies have used MSP to show the demethylation of the Dickkopf-1 (DKK1) gene promoter in acute myeloid leukemia (AML) cell lines following treatment, which was associated with the re-expression of the gene. researchgate.netnih.gov Similarly, it was used to confirm the hypermethylation of genes like PPP1CA, BTG2, and PTEN in leukemia cell lines, which could be reversed by the compound. nih.gov While powerful for qualitative analysis, MSP is generally considered less quantitative than pyrosequencing. nih.gov

Gene Expression Analysis Techniques

The demethylation of gene promoters by this compound can lead to the re-expression of previously silenced genes. Therefore, analyzing changes in messenger RNA (mRNA) levels is a crucial downstream component of its characterization.

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a fundamental technique used to detect the expression of specific genes. The process involves two main steps: first, total RNA is extracted from cells and converted into complementary DNA (cDNA) using a reverse transcriptase enzyme. Second, the resulting cDNA is used as a template for PCR amplification with gene-specific primers. The presence of a PCR product of the expected size, typically visualized by gel electrophoresis, indicates that the target gene was being transcribed in the cells.

Studies have employed RT-PCR to demonstrate the re-activation of gene expression following treatment with this compound. For instance, after treating HL-60 leukemia cells, RT-PCR showed a resultant increase in the mRNA expression of the DKK1 gene, correlating with its demethylation. nih.gov This method provides a qualitative or semi-quantitative assessment of gene expression changes.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR), also known as qPCR, is an advanced variation of RT-PCR that allows for the quantification of gene expression levels in real-time. By using fluorescent dyes or probes that bind to the amplifying DNA, the accumulation of PCR product is monitored throughout the reaction. The cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle or Cq value) is inversely proportional to the initial amount of target mRNA.

This technique is widely used to measure the fold-change in gene expression after treatment with this compound. Researchers have used qRT-PCR to show significant upregulation of various genes, including tumor suppressor genes and immune-related genes, in different cancer cell lines. nih.govnih.govnih.gov For example, treatment of K562 leukemia cells led to a dose-dependent increase in the mRNA expression of the DR4 gene. nih.gov Similarly, in colorectal cancer cell lines, the compound induced the expression of the NY-ESO-1 tumor antigen by thousands of fold. researchgate.net The comparative Cq (ΔΔCq) method is a common way to analyze the data, normalizing the expression of the target gene to a stable housekeeping gene. nih.gov

Table 3: Fold Change in Gene Expression in Cancer Cell Lines Following Treatment with this compound. nih.govnih.gov
Cell LineGeneTreatment ConditionFold Change in mRNA Expression (Relative to Control)
K562 (Leukemia)DR42 µmol/L8.09
5 µmol/L27.32
10 µmol/L90.51
MDS-L (Myelodysplastic Syndrome)FOXO1Post-TreatmentIncreased
T-betPost-TreatmentIncreased
STAT1Post-TreatmentIncreased
CDKN1APost-TreatmentUpregulated
CCND1Post-TreatmentDecreased

Chromatin Immunoprecipitation (ChIP-qPCR) for Histone Modifications

Analogs of 5-azacytosine (B16484) are primarily known for their ability to inhibit DNA methyltransferases, leading to DNA hypomethylation. nih.gov This alteration of a key epigenetic mark can trigger subsequent changes in other epigenetic layers, most notably the post-translational modification of histone proteins. Chromatin Immunoprecipitation (ChIP) coupled with quantitative Polymerase Chain Reaction (qPCR) is a powerful and widely used technique to investigate these downstream effects. nih.govpurdue.edu

The ChIP-qPCR method allows for the detection and quantification of specific histone modifications at particular genomic locations, such as gene promoters. nih.govresearchgate.net Although research may focus on the direct effects of this compound, ChIP-qPCR is indispensable for understanding its indirect consequences on chromatin architecture and gene regulation. For instance, studies on related compounds have used ChIP-qPCR to measure changes in both transcriptionally permissive histone marks (e.g., H3K4me2, H4K16ac) and repressive marks (e.g., H3K9me2) at specific gene promoters following treatment. researchgate.netresearchgate.net

The process involves cross-linking proteins to DNA within cells, isolating and fragmenting the chromatin, and using an antibody specific to a histone modification of interest to immunoprecipitate the associated chromatin fragments. The co-precipitated DNA is then purified and quantified using qPCR to determine the abundance of the histone mark at a specific gene locus. nih.gov This allows researchers to build a detailed picture of how inhibiting DNA methylation with compounds like this compound might remodel the chromatin landscape to influence gene expression.

StepDescriptionPurpose
1. Cross-linking Cells are treated with a reagent like formaldehyde.To create covalent cross-links between proteins (including histones) and the DNA they are bound to, effectively "freezing" the interactions in place. nih.gov
2. Cell Lysis & Chromatin Fragmentation Cell membranes are broken, and the chromatin is sheared into smaller fragments, typically through sonication or enzymatic digestion.To release the chromatin and make it accessible for immunoprecipitation. Fragment size is critical for resolution.
3. Immunoprecipitation An antibody specific to a target histone modification (e.g., H3K9ac, H3K27m3) is added to the chromatin preparation. researchgate.netTo selectively enrich for chromatin fragments that carry the specific histone modification of interest.
4. DNA Recovery The cross-links are reversed (often by heating), and the proteins are digested. The DNA is then purified from the mixture.To isolate the DNA that was associated with the targeted histone modification for subsequent analysis. nih.gov
5. qPCR Analysis Quantitative PCR is performed on the purified DNA using primers for specific genomic regions (e.g., gene promoters).To quantify the amount of a specific DNA sequence present, which reflects the abundance of the histone modification at that genomic locus. researchgate.net

Advanced Spectroscopic and Spectrometric Analyses for Structure and Dynamics

The precise identification and structural characterization of this compound, and its distinction from its β-anomer, are critically dependent on advanced spectroscopic and spectrometric methods. The synthesis of 5-aza-2'-deoxycytidine typically yields both α and β anomers, which necessitates robust analytical techniques for their separation and identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for this purpose. 1H-NMR spectroscopy allows for the unambiguous differentiation between the α and β anomers by analyzing the chemical shifts and coupling constants of the protons, particularly the anomeric proton (H-1'). nih.govmdpi.com For instance, the α-anomer of 5-aza-2'-deoxycytidine has been characterized by its specific 1H-NMR spectrum, with distinct chemical shifts for the H-1' and H-6 protons compared to the β-anomer. nih.gov Furthermore, NMR is used to monitor the chemical stability and decomposition of the compound in solution over time, identifying products that may form via hydrolytic opening of the triazine ring. nih.gov Two-dimensional NMR techniques, such as DOSY (Diffusion-Ordered Spectroscopy), can also be employed to separate the signals of different anomers in a mixture. mdpi.com

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of the compound and its degradation products. researchgate.net High-resolution mass spectrometry is particularly important as it can distinguish between compounds with very similar masses, such as the target compound and the natural nucleoside 2'-deoxycytidine. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the primary method used to separate the α-anomer from the β-anomer and other impurities. nih.gov Developing a suitable chromatographic method is crucial, as the anomers can be challenging to separate. emerypharma.com HPLC is also used to assess the purity of the synthesized compound and to quantify its decomposition over time. nih.gov

TechniqueApplication for this compoundKey Findings
1H-NMR Spectroscopy Structural confirmation and anomer differentiation. nih.govProvides distinct chemical shifts for protons (e.g., H-1', H-6) that distinguish the α-anomer from the β-anomer. nih.gov
Time-resolved NMR Monitoring chemical stability and decomposition pathways in aqueous solution. nih.govAllows for the kinetic analysis of the compound's degradation and anomerization (conversion to the β-form). nih.gov
HPLC Separation and purification of the α-anomer from synthetic mixtures. nih.govEnables the isolation of the α-anomer with high purity for further experimentation. nih.gov
Mass Spectrometry (MS) Molecular weight confirmation and identification of decomposition products. researchgate.netConfirms the mass-to-charge ratio, verifying the identity of the compound and its isomers. emerypharma.com

Cellular and Molecular Imaging Techniques in Research

While spectroscopic methods define the molecule's chemical properties, cellular and molecular imaging techniques are used to observe its effects within a biological context. These methods help visualize the consequences of treating cells with epigenetic modifiers like this compound, linking molecular action to cellular phenotype.

More advanced techniques like high-content (HC) imaging can be employed to quantify changes in specific cellular markers. nih.gov This automated microscopy approach can measure levels of histone modifications (e.g., H3K27me3) or the expression of specific proteins on a per-cell basis within a large population. This would allow for the direct visualization of the epigenetic impact of this compound. For instance, an HC imaging assay could quantify how the compound affects the expression of genes regulated by DNA methylation, such as the human telomerase reverse transcriptase (hTERT), which the α-anomer has been shown to down-regulate. nih.govnih.gov

Fluorescence microscopy can also be used to visualize specific subcellular events. This could include assays to detect apoptosis (e.g., TUNEL staining) or to monitor the localization of proteins whose expression is altered by the compound's epigenetic effects.

Imaging TechniqueApplication in 5-Azacytosine Analog ResearchPotential Information Gained
Bright-Field Microscopy Observing general cell morphology and growth characteristics in 2D and 3D cultures.Changes in cell shape, size, and the structure of multicellular aggregates following treatment.
High-Content Imaging Quantifying protein expression or histone modification levels on a single-cell basis. nih.govStatistical data on the dose-dependent effects of the compound on specific molecular markers across a cell population.
Fluorescence Microscopy (e.g., Immunofluorescence) Visualizing the location and abundance of specific proteins or cellular structures.Subcellular localization of key proteins, detection of DNA damage markers, or visualization of apoptotic events.
Wound Healing Assay An imaging-based assay to measure cell migration over time. nih.govAssessing the impact of the compound on the migratory and invasive potential of cancer cells.

Computational and Theoretical Investigations of 2 Deoxy D α Ribopyranosyl 5 Azacytosine

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor). For 2-Deoxy-D-α-ribopyranosyl-5-azacytosine, the primary target is DNA methyltransferase (DNMT), an enzyme crucial for maintaining epigenetic patterns.

Molecular docking predicts the preferred orientation of the compound when bound to the active site of DNMT. This helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Following docking, MD simulations can be run to observe the dynamic behavior of the compound-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding.

Studies on related 5-azacytosine (B16484) nucleosides, such as decitabine (B1684300) (2'-deoxy-5-azacytidine), have shown that the 5-azacytosine ring is positioned within the catalytic pocket of DNMT. The enzyme attempts to transfer a methyl group to the N5 position of the ring, leading to the formation of an irreversible covalent bond between the enzyme and the inhibitor. nih.gov Molecular docking of various aza compounds has been used to assess their binding affinity, with docking scores providing a measure of the predicted binding energy. nih.gov These simulations are essential for understanding the molecular determinants of ligand recognition and can guide the design of inhibitors with improved specificity and affinity. nih.gov

Table 1: Predicted Interactions from Molecular Docking of 5-Azacytosine Analogs with DNMT
Interaction TypeParticipating Atoms/Residues (Ligand)Participating Atoms/Residues (DNMT Active Site)Significance
Covalent Bond FormationC6 of 5-azacytosine ringCysteine residue thiol groupIrreversible inhibition of the enzyme.
Hydrogen BondAmino group at C4Proline, Glutamate residuesStabilizes the ligand in the active site.
Hydrogen BondN1-H of the ringGlutamate residueOrients the ring for catalysis.
Hydrogen BondSugar hydroxyl groupsArginine, Serine residuesAnchors the nucleoside and provides specificity.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These methods provide a deep understanding of a molecule's intrinsic reactivity, which is governed by its electronic structure. For this compound, such calculations are vital for explaining its unique mechanism of inhibiting DNMT.

Calculations on the 5-azacytosine base reveal its distinct electronic characteristics compared to the natural cytosine base. researchgate.net The introduction of a nitrogen atom at the 5th position (N5) significantly alters the electron distribution in the heterocyclic ring. researchgate.net This N5 atom, with its lone pair of electrons and higher electronegativity, accumulates more electronic charge, making the ring electron-deficient and more susceptible to nucleophilic attack. researchgate.net

The molecular electrostatic potential (MESP) is a key property derived from these calculations, which maps the charge distribution and predicts sites for electrophilic and nucleophilic reactions. researchgate.net For 5-azacytosine, the MESP shows a region of high positive potential, confirming its electrophilic character and its reactivity towards the nucleophilic cysteine residue in the DNMT active site. researchgate.net Global reactivity descriptors like ionization potential (IP), electron affinity (EA), and chemical hardness (η) quantify the molecule's stability and reactivity. researchgate.net The low chemical hardness of 5-azacytosine compared to cytosine indicates its higher reactivity. researchgate.net

Table 2: Calculated Reactivity Parameters for 5-Azacytosine (5-azaC) vs. Cytosine
MoleculeIonization Potential (IP) (eV)Electron Affinity (EA) (eV)Chemical Hardness (η) (eV)
Cytosine8.490.114.19
5-azaC4.10-0.082.09

Data derived from M062X/6-311++G(2d,2p) level of theory calculations. researchgate.net

Predictive Modeling of Epigenetic Interactions and Outcomes

Predictive modeling, especially through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable tools in drug discovery for screening virtual libraries of compounds and for rationally designing new molecules with enhanced potency. nih.gov

For epigenetic modulators like DNMT inhibitors, QSAR models are developed using a set of known inhibitors. nih.gov The models identify key molecular descriptors—numerical values that describe the physicochemical properties of a molecule—that are most influential for the inhibitory activity. These can include electronic, steric, topological, and hydrophobic properties.

A QSAR study on non-nucleoside DNMT1 inhibitors identified descriptors such as the bond information content index and electronegativity as being highly influential in determining the activity of the compounds. nih.gov Although this compound is a nucleoside analog, the principles of QSAR can be applied to its class as well. By analyzing a series of 5-azacytosine analogs, a model could be built to predict their epigenetic effects, such as the efficiency of DNA demethylation or the reactivation of tumor suppressor genes. nih.gov Such models would help in optimizing the structure of the nucleoside to achieve better efficacy. nih.gov

Table 3: Key Molecular Descriptors in QSAR Models for DNMT1 Inhibitors
Descriptor TypeExample DescriptorPhysicochemical Property RepresentedInfluence on Activity
TopologicalBond information content index (BIC1)Molecular complexity and bonding patternsHigher values often correlate with increased activity.
ElectronicElectronegativity (R6e+)Ability to attract electronsCrucial for interactions within the enzyme active site.
ConstitutionalFrequency of [N-O] bondsPresence of specific chemical groupsCan influence binding and reactivity.
GeometricalVan der Waals volumeMolecular size and shapeAffects the fit within the binding pocket.

Descriptors identified from QSAR modeling of non-nucleoside DNMT1 inhibitors. nih.gov

Conformation Analysis of Ribopyranosyl Nucleosides and Analogs

The three-dimensional shape, or conformation, of a nucleoside analog is critical to its biological activity, as it must fit correctly into the active site of its target enzyme. Conformation analysis investigates the spatial arrangement of atoms in a molecule and the barriers to their interconversion. For nucleosides, the key conformational features are the pucker of the sugar ring and the orientation of the base relative to the sugar (the glycosidic torsion angle). calstate.edu

While most natural nucleosides contain a five-membered furanose ring, the subject compound contains a six-membered pyranose ring. Pyranose rings typically adopt stable chair conformations, though boat and skew-boat forms are also possible. The specific conformation of the ribopyranosyl ring in this compound would be determined by the substituents on the ring.

For nucleoside analogs in general, the sugar pucker is often described as a two-state equilibrium between the North (C3'-endo) and South (C2'-endo) conformations for furanose rings. researchgate.net The glycosidic bond can rotate, leading to syn and anti conformations. nih.gov The anti conformation is generally preferred for pyrimidine (B1678525) nucleosides to avoid steric clashes. calstate.edu Computational methods, combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to determine the preferred conformation in solution. nih.govresearchgate.net Understanding these conformational preferences is essential, as locking a nucleoside into a specific, biologically active conformation can lead to enhanced potency. calstate.edu

Table 4: Key Conformational Parameters for Nucleoside Analogs
ParameterDescriptionCommon StatesSignificance
Sugar Pucker (Furanose)The out-of-plane puckering of the five-membered sugar ring.North (C3'-endo), South (C2'-endo). nih.govDetermines the relative positions of substituents and affects nucleic acid structure. researchgate.net
Sugar Pucker (Pyranose)The conformation of the six-membered sugar ring.Chair, Boat, Skew-Boat.Defines the overall shape of the nucleoside.
Glycosidic Torsion Angle (χ)Rotation around the N-glycosidic bond connecting the base and the sugar.syn, anti. nih.govAffects interactions with the target protein; anti is often required for enzymatic recognition.

Q & A

Q. What are the established synthetic routes for 2-Deoxy-D-α-ribopyranosyl-5-azacytosine, and how are intermediates characterized?

The synthesis involves condensation of 5-azacytosine with a protected 2-deoxy-D-α-ribopyranosyl donor under anhydrous conditions. Key steps include:

  • Protecting group strategy : Use of acetyl or benzoyl groups to stabilize the sugar moiety during glycosylation .
  • Characterization : Intermediates are validated via 1H^1H-NMR (e.g., anomeric proton at δ 5.2–5.8 ppm) and LC-MS (exact mass verification). Final purity is confirmed by HPLC (≥95% by area normalization) .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 270 nm) using a C18 column and acetonitrile/water gradient elution. Retention time comparison against a reference standard is critical .
  • Spectroscopy : 13C^{13}C-NMR for anomeric carbon confirmation (δ 90–100 ppm) and FT-IR for functional group analysis (e.g., C=O stretch at 1650–1700 cm1^{-1}) .

Q. How is cellular uptake of this compound quantitatively assessed in in vitro models?

Radiolabeled analogs (e.g., 3H^3H- or 14C^{14}C-tagged derivatives) are used to track uptake kinetics. Key steps:

  • Competitive inhibition : Co-administration of unlabeled 2-deoxy-D-glucose to confirm transporter-mediated uptake specificity .
  • Quantification : Scintillation counting of lysates after timed incubations, normalized to protein content .

Q. What in vitro models are used for initial assessment of its antineoplastic activity?

Leukemia cell lines (e.g., HL-60, AKR models) are standard for evaluating hypomethylating effects. Assays include:

  • Cell viability : MTT or trypan blue exclusion.
  • Apoptosis : Annexin V/PI flow cytometry .

Advanced Research Questions

Q. What experimental designs are employed to evaluate the compound's hypomethylating activity in epigenetic studies?

  • DNA methylation analysis : Bisulfite sequencing or MeDIP-seq to assess CpG island demethylation in promoter regions (e.g., tumor suppressor genes) .
  • Dose-response profiling : 72-hour exposure protocols with 0.1–10 µM concentrations, followed by RNA-seq to monitor re-expression of silenced genes .

Q. How do researchers address contradictions in reported efficacy across different cancer models?

Discrepancies (e.g., solid tumors vs. leukemias) are investigated through:

  • Pharmacokinetic profiling : Measuring tissue-specific bioavailability using LC-MS/MS .
  • Epigenetic heterogeneity : Single-cell sequencing to identify subpopulations with differential DNMT1/3a/3b expression .

Q. What pharmacokinetic parameters are critical in designing in vivo studies with this compound?

  • Half-life : Short plasma t1/2t_{1/2} (~15–30 min) necessitates timed dosing .
  • Tissue distribution : Prioritize organs with high deoxycytidine kinase activity (e.g., liver, bone marrow) for efficacy analysis .

Q. How is metabolic stability assessed, and what structural modifications improve it?

  • Liver microsome assays : Incubation with NADPH to quantify degradation rates.
  • Modifications : Substitution of the ribose moiety with 2’-fluoro or 2’-methoxy groups reduces cytidine deaminase-mediated inactivation .

Q. What co-administered agents are tested to enhance therapeutic efficacy?

Synergistic combinations include:

  • HDAC inhibitors (e.g., vorinostat): Enhances re-expression of demethylated genes.
  • Validation : Chou-Talalay combination index analysis to quantify synergy .

Q. How are off-target effects on non-cancerous cells mitigated in preclinical studies?

  • Selective uptake : Exploit differential expression of nucleoside transporters (e.g., SLC29A1) in cancer cells .
  • Toxicity screens : Parallel testing in primary hematopoietic stem cells to calculate therapeutic indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.